molecular formula C5H8F3N B056502 (s)-2-(Trifluoromethyl)pyrrolidine CAS No. 119580-41-5

(s)-2-(Trifluoromethyl)pyrrolidine

Cat. No. B056502
CAS RN: 119580-41-5
M. Wt: 139.12 g/mol
InChI Key: VINAMCOZNJHNIH-BYPYZUCNSA-N
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Description

“(s)-2-(Trifluoromethyl)pyrrolidine” is a compound that contains a trifluoromethyl group. This group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group is known for its ability to trifluoromethylate carbon-centered radical intermediates .


Synthesis Analysis

The synthesis of compounds like “(s)-2-(Trifluoromethyl)pyrrolidine” often involves the trifluoromethylation of carbon-centered radical intermediates . A visible-light-mediated multicomponent strategy has been developed for the construction of β-trifluoromethylated tertiary alkylamines from feedstock aldehydes, secondary amines, and a convenient source of trifluoromethyl iodide .


Molecular Structure Analysis

The molecular structure of “(s)-2-(Trifluoromethyl)pyrrolidine” is characterized by the presence of a trifluoromethyl group. This group is known for its ability to trifluoromethylate carbon-centered radical intermediates .


Chemical Reactions Analysis

The chemical reactions involving “(s)-2-(Trifluoromethyl)pyrrolidine” often involve the trifluoromethylation of carbon-centered radical intermediates . A visible-light-mediated multicomponent strategy has been developed for the construction of β-trifluoromethylated tertiary alkylamines from feedstock aldehydes, secondary amines, and a convenient source of trifluoromethyl iodide .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(s)-2-(Trifluoromethyl)pyrrolidine” are characterized by the presence of a trifluoromethyl group. This group is known for its ability to trifluoromethylate carbon-centered radical intermediates .

Scientific Research Applications

Pharmaceuticals

The trifluoromethyl group plays an increasingly important role in pharmaceuticals . The incorporation of fluorine-containing moieties into organic compounds can enhance the biological activity of pharmaceuticals, improve their metabolic stability, and modify their physicochemical properties .

Agrochemicals

In the field of agrochemicals, trifluoromethyl-containing compounds are also highly valued . They can enhance the effectiveness of pesticides and herbicides, improving their stability and reducing their environmental impact .

Materials Science

Trifluoromethyl-containing compounds are also important in materials science . They can improve the properties of materials, such as their resistance to heat and chemicals, their stability, and their electrical properties .

Radical Trifluoromethylation

Radical trifluoromethylation is a process that involves the addition of a trifluoromethyl group to a carbon-centered radical intermediate . This process is important in the synthesis of various organic compounds .

Synthesis of Diverse Fluorinated Compounds

Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .

Trifluoromethylation of Organic Compounds

Recent developments have highlighted the direct introduction of a trifluoromethyl group into organic compounds with Umemoto’s reagents . This process has been used in the trifluoromethylation of arenes, alkenes, terminal alkynes, benzylic xanthates, ketoesters, aryl boronic acids, aromatic amines, and biphenyl isocyanide derivatives .

Future Directions

The future directions for the research and application of “(s)-2-(Trifluoromethyl)pyrrolidine” could involve further exploration of its trifluoromethylation capabilities . Additionally, the development of more efficient synthesis methods could also be a focus .

properties

IUPAC Name

(2S)-2-(trifluoromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N/c6-5(7,8)4-2-1-3-9-4/h4,9H,1-3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINAMCOZNJHNIH-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382334
Record name (s)-2-(trifluoromethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

119580-41-5
Record name (s)-2-(trifluoromethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-(trifluoromethyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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